3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine
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Overview
Description
Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine is a synthetic organic compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a phenylcyclohexyl group attached via an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine typically involves several steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the third position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Phenylcyclohexyl Group: The phenylcyclohexyl group is synthesized separately, often through a Friedel-Crafts alkylation reaction.
Coupling Reaction: The brominated pyridine is then coupled with the phenylcyclohexyl group through an oxy-methyl linkage using a suitable base and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-methylpyridine: Similar structure but with a methyl group instead of the phenylcyclohexyl group.
2-bromo-3-phenylpyridine: Similar structure but with the phenyl group directly attached to the pyridine ring.
4-bromo-2-phenylpyridine: Bromine atom at a different position on the pyridine ring.
Uniqueness
Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine is unique due to the presence of the phenylcyclohexyl group attached via an oxy-methyl linkage, which can impart distinct chemical and biological properties compared to other bromopyridines.
Properties
Molecular Formula |
C18H20BrNO |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-bromo-2-[(4-phenylcyclohexyl)oxymethyl]pyridine |
InChI |
InChI=1S/C18H20BrNO/c19-17-7-4-12-20-18(17)13-21-16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-7,12,15-16H,8-11,13H2 |
InChI Key |
UTBJVDUJXZJTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)OCC3=C(C=CC=N3)Br |
Origin of Product |
United States |
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